SGK1 inhibitor
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Overview
Description
Serum and glucocorticoid-regulated kinase 1 (SGK1) inhibitors are compounds that specifically inhibit the activity of SGK1, a serine/threonine protein kinase. SGK1 plays a crucial role in various cellular processes, including ion transport, cell survival, and proliferation. It is involved in the regulation of multiple signal transduction pathways and has been implicated in the development of several diseases, including cancer, hypertension, and diabetes .
Mechanism of Action
Target of Action
Serum and glucocorticoid-induced protein kinase 1 (SGK1) is a member of the AGC subfamily of protein kinases . It shares structural and functional similarities with the AKT family of kinases and displays serine/threonine kinase activity . SGK1 regulates various cellular enzymes, transcription factors, ion channels, transporters, and cell proliferation and apoptosis . The primary targets of SGK1 inhibitors include N-Myc downstream-regulated gene 1 (NDRG1), forkhead transcription factor 3a (FOXO3a), neuronal precursor cell expressed developmentally downregulated 4-2 (NEDD4-2), tuberous sclerosis complex 2 (TSC2), Unc-51 like autophagy activating kinase 1 (ULK1), and β-catenin .
Mode of Action
SGK1 inhibitors work by specifically targeting and inhibiting the activity of the SGK1 enzyme . The active form of SGK1 can phosphorylate a wide array of substrates involved in critical cellular processes such as ion channel regulation, transcriptional control, and cell survival signaling pathways . By inhibiting SGK1, these compounds can effectively disrupt these downstream signaling pathways .
Biochemical Pathways
SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It affects the expression and signal transduction of multiple genes involved in the genesis and development of many human cancers . SGK1 inhibitors can interfere with the regulation of ion channels and transporters, which are critical for maintaining cell volume and homeostasis .
Pharmacokinetics
The pharmacokinetics of SGK1 inhibitors are still under investigation. Virtual screening methods, including pharmacophore models, bayesian classifiers, and molecular docking, have been combined to discover novel inhibitors of sgk1 . The screened compounds were subjected to ADME/T, PAINS and drug-likeness analysis .
Result of Action
The inhibition of SGK1 has profound cellular consequences and is closely correlated with human cancer . SGK1 inhibitors induce cell death, block proliferation, and perturb cell cycle progression by modulating SGK1-related substrates . They can restore the apoptotic pathways, enabling the elimination of cancer cells .
Action Environment
The activation of SGK1 is triggered by signaling induced after cell stimulation with growth factors such as insulin, IGF1, or HGF . Environmental factors such as serum and glucocorticoids can also stimulate the transcriptional activation of SGK1 . Therefore, the action, efficacy, and stability of SGK1 inhibitors can be influenced by these environmental factors.
Biochemical Analysis
Biochemical Properties
SGK1 phosphorylates serine and threonine residues of target proteins . It regulates numerous ion channels and transporters and promotes survival under cellular stress . Ion channels (e.g., ENaC and KCNE1/KCNQ1), carriers (such as NCC and NHE3), Na (+)/K (+)-ATPase, enzymes (including GSK3), and transcription factors or regulators (including forkhead box O 3a (FOXO3a), NF-kappaB, β-catenin and p27) are extensively regulated by SGK1 .
Cellular Effects
SGK1 impacts a wide variety of physiological functions and plays an active role in the pathophysiology of several disorders, including hypertension, diabetes, inflammation, autoimmune disease, and tumor growth . It has been demonstrated that frequent mutations in the PI3K pathway lead to several human malignancies .
Molecular Mechanism
SGK1 is a key player of the PI3K pathway that promotes the growth of malignant cells and inhibits apoptosis . There is growing evidence that SGK1 is upregulated in several types of human cancers . There is limited understanding of the physiological role of SGK1 and molecular mechanisms underlying SGK1 activity .
Temporal Effects in Laboratory Settings
The subcellular localization of SGK1 may depend on the functional state of the cell
Metabolic Pathways
SGK1 regulates multiple signal transduction pathways related to tumor development . Several studies have reported that SGK1 is upregulated in different types of human malignancies and induces resistance against inhibitors, drugs, and targeted therapies .
Subcellular Localization
The subcellular localization of SGK1 may depend on the functional state of the cell
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SGK1 inhibitors typically involves multiple steps, including the formation of core structures and the introduction of functional groups that enhance inhibitory activity. Common synthetic routes include:
Formation of Core Structures: The core structures of SGK1 inhibitors often involve heterocyclic compounds such as pyrazoles, pyrimidines, and indazoles. These core structures are synthesized through cyclization reactions.
Functional Group Introduction: Functional groups such as hydroxyl, amino, and halogen groups are introduced to enhance the binding affinity and specificity of the inhibitors. .
Industrial Production Methods: Industrial production of SGK1 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-throughput screening and combinatorial chemistry are employed to identify potent inhibitors, which are then scaled up for production .
Chemical Reactions Analysis
Types of Reactions: SGK1 inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced compounds.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides under catalytic conditions.
Major Products: The major products formed from these reactions include various derivatives of the core structures, which exhibit enhanced inhibitory activity against SGK1 .
Scientific Research Applications
SGK1 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the role of SGK1 in various chemical reactions and pathways.
Biology: Employed to investigate the physiological and pathological roles of SGK1 in cellular processes such as ion transport, cell survival, and proliferation.
Medicine: Potential therapeutic agents for the treatment of diseases like cancer, hypertension, and diabetes. .
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SGK1-related pathways.
Comparison with Similar Compounds
SGK1 inhibitors are compared with other similar compounds, such as inhibitors of protein kinase B (AKT) and protein kinase C (PKC), which also belong to the AGC kinase family. While SGK1 inhibitors share structural similarities with these compounds, they exhibit unique binding affinities and specificities for SGK1. Similar compounds include:
AKT Inhibitors: Target protein kinase B and are used in cancer therapy.
PKC Inhibitors: Target protein kinase C and are used in the treatment of various diseases
SGK1 inhibitors are unique in their ability to specifically target SGK1, making them valuable tools for studying SGK1-related pathways and developing targeted therapies.
Properties
IUPAC Name |
N-[4-(3-amino-2H-pyrazolo[3,4-b]pyrazin-6-yl)phenyl]-2,3-dichlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N6O2S/c18-11-2-1-3-13(14(11)19)28(26,27)25-10-6-4-9(5-7-10)12-8-21-15-16(20)23-24-17(15)22-12/h1-8,25H,(H3,20,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNNXCKHRKSGSU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=NNC(=C4N=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.